

# Application Note: Fidas-3 Protocol for Protein-Ligand Binding Assays

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Compound of Interest		
Compound Name:	Fidas-3	
Cat. No.:	B8104071	Get Quote

Introduction to Flow-Induced Dispersion Analysis (FIDA)

Flow-Induced Dispersion Analysis (FIDA) is a cutting-edge, in-solution technology that enables the precise characterization of biomolecular interactions.[1][2] This technique is particularly valuable for protein-ligand binding assays in drug discovery and development. FIDA measures the hydrodynamic radius (Rh) of molecules in their native state, providing high-quality data on binding affinity (Kd), kinetics (kon and koff), and stoichiometry.[3][4][5][6] The technology operates without the need for surface immobilization, thus avoiding common artifacts associated with techniques like SPR and BLI.[3][5][7]

The core principle of FIDA is based on Taylor Dispersion Analysis (TDA), where the change in the size of a fluorescently labeled or intrinsically fluorescent molecule (the indicator) is measured as it binds to a ligand (the analyte).[2][8] This size change, reflected in the hydrodynamic radius, is used to determine the binding affinity and other interaction parameters. [6][9] FIDA offers a broad dynamic range, capable of measuring interactions from picomolar to millimolar affinities.[4][6]

Key Advantages of FIDA Technology:

- In-Solution Measurement: Characterizes interactions in a more biologically relevant environment, free from surface-induced artifacts.[3][5]
- Native State Analysis: Can be performed label-free by utilizing intrinsic protein fluorescence, preserving the natural structure and function of the interacting molecules.[3][4]



- Low Sample Consumption: Requires minimal sample volumes, making it ideal for precious or difficult-to-express proteins.[3][10]
- Broad Applicability: Suitable for a wide range of molecules, from small fragments to large biologics, and can be used in complex matrices like cell lysates or plasma.[3][6][7][11]
- Rich Data Content: A single FIDA experiment can provide multiple parameters, including binding affinity, hydrodynamic radius, and sample heterogeneity.[1][4]

Applications in Drug Development:

FIDA is a versatile tool that can be applied at various stages of the drug development pipeline:

- Target Identification and Validation: Confirming the interaction between a drug target and its natural ligands.
- Fragment-Based and High-Throughput Screening: Identifying initial hits from compound libraries.[3]
- Lead Optimization: Characterizing the affinity and kinetics of lead compounds to guide medicinal chemistry efforts.[3]
- Biologic Characterization: Assessing the binding of antibodies, including bispecific antibodies, to their targets.[12]
- Formulation and Quality Control: Monitoring protein aggregation and stability.[3]

### **Quantitative Data Presentation**

The following table represents typical data obtained from a FIDA experiment for the binding of three different ligands to a target protein.



Ligand	Kd (nM)	kon (105 M-1s-1)	koff (10-4 s-1)	Rh (unbound ) (nm)	Rh (bound) (nm)	Stoichio metry (Protein:L igand)
Ligand A	15.2	2.5	3.8	4.1	5.8	1:1
Ligand B	98.6	1.1	10.8	4.1	5.5	1:1
Ligand C	5.4	4.2	2.3	4.1	6.2	1:2

## **Experimental Protocols**

1. General Instrument Setup (Fida 1 Instrument Example)

A general workflow for a FIDA instrument involves the following steps:

- System Preparation: Ensure the instrument is clean and flushed with the appropriate assay buffer.
- Capillary Installation: Install a suitable capillary for the experiment.
- Software Initialization: Start the control software and set up the experimental parameters.
- 2. Protein-Ligand Binding Affinity (Kd) Determination Protocol

This protocol outlines the steps for determining the dissociation constant (Kd) of a protein-ligand interaction using a fluorescently labeled protein as the indicator.

#### Materials:

- Target Protein (fluorescently labeled or with intrinsic fluorescence)
- Ligand of interest
- Assay Buffer (e.g., PBS with 0.05% Tween-20)
- FIDA instrument and consumables (capillaries, vials)



#### Methodology:

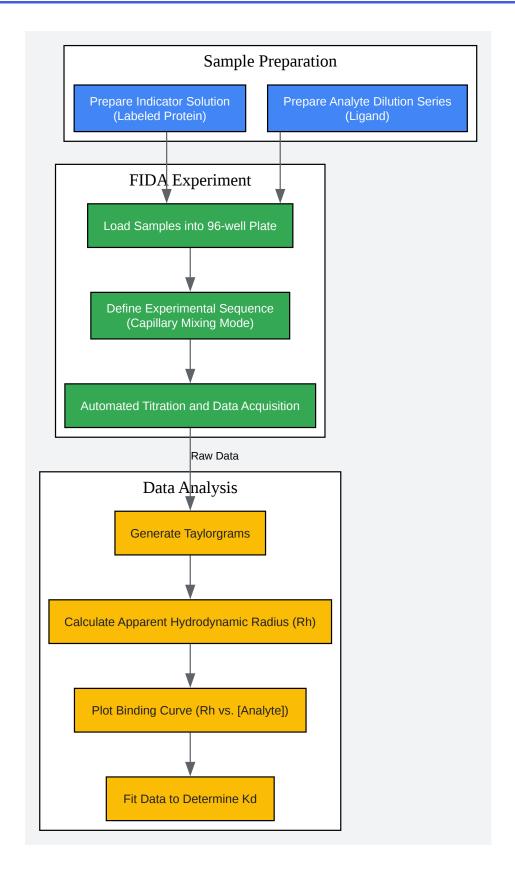
- Sample Preparation:
  - Prepare a stock solution of the fluorescently labeled target protein (Indicator) at a concentration of 20 nM in the assay buffer.
  - Prepare a series of dilutions of the ligand (Analyte) in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 μM).
- Experimental Setup on the FIDA Instrument:
  - Use the "capillary mixing" mode for Kd determination.[12]
  - Load the prepared protein and ligand solutions into a 96-well plate.
  - The experimental sequence typically consists of:
    - An initial capillary flush with assay buffer.
    - Loading of the analyte solution.
    - Injection of the indicator solution.
    - A final loading step with the analyte solution, during which the data is recorded.[12]
- Data Acquisition:
  - The instrument will automatically perform the titration experiment, injecting the different ligand concentrations.
  - The software records the Taylorgrams, which are profiles of the dispersed indicator plug.
- Data Analysis:
  - The FIDA software analyzes the Taylorgrams to determine the apparent hydrodynamic radius (Rh) of the indicator at each analyte concentration.



- A binding curve is generated by plotting the change in Rh as a function of the analyte concentration.
- The software fits the binding curve to a suitable model to calculate the Kd.[12]

## **Mandatory Visualizations**

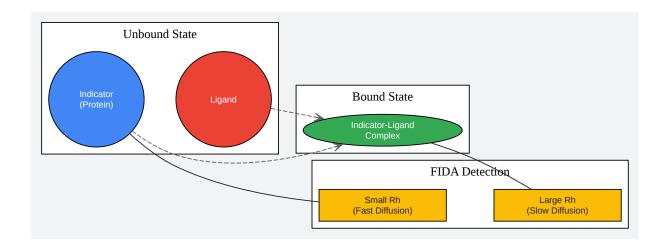




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Caption: Experimental workflow for a FIDA-based protein-ligand binding assay.





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Caption: Principle of FIDA: Binding events are detected by changes in hydrodynamic radius.

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